Methyl 7-oxo-4-(propan-2-yl)oct-2-enoate
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Overview
Description
Methyl 7-oxo-4-(propan-2-yl)oct-2-enoate is an organic compound that belongs to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, where the ester carbonyl function is conjugated to a carbon-carbon double bond at the α,β position . This structural feature imparts unique chemical reactivity and properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-oxo-4-(propan-2-yl)oct-2-enoate can be achieved through various synthetic routes. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by esterification. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction efficiency. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxo-4-(propan-2-yl)oct-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the α,β-unsaturated ester to saturated esters or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 7-oxo-4-(propan-2-yl)oct-2-enoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 7-oxo-4-(propan-2-yl)oct-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-oxo-4-(propan-2-yl)octanoate: A saturated analog with similar ester functionality but lacking the α,β-unsaturation.
Ethyl 7-oxo-4-(propan-2-yl)oct-2-enoate: An analog with an ethyl ester group instead of a methyl ester group.
Methyl 7-oxo-4-(propan-2-yl)hex-2-enoate: A shorter-chain analog with similar structural features.
Uniqueness
Methyl 7-oxo-4-(propan-2-yl)oct-2-enoate is unique due to its specific combination of α,β-unsaturation and ester functionality, which imparts distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
63551-29-1 |
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Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 7-oxo-4-propan-2-yloct-2-enoate |
InChI |
InChI=1S/C12H20O3/c1-9(2)11(6-5-10(3)13)7-8-12(14)15-4/h7-9,11H,5-6H2,1-4H3 |
InChI Key |
IGQHLPGHWRBREA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC(=O)C)C=CC(=O)OC |
Origin of Product |
United States |
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